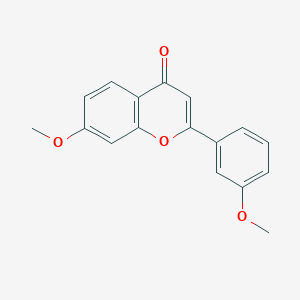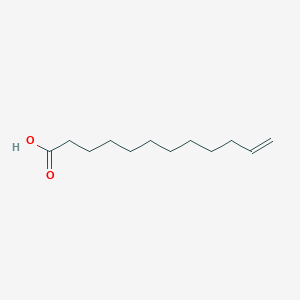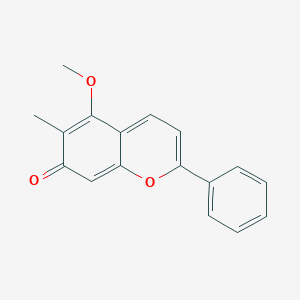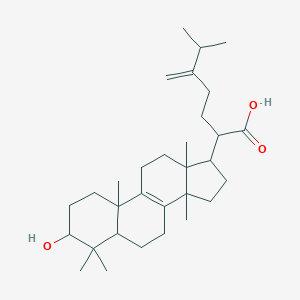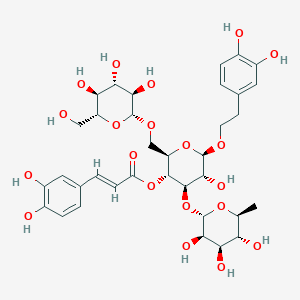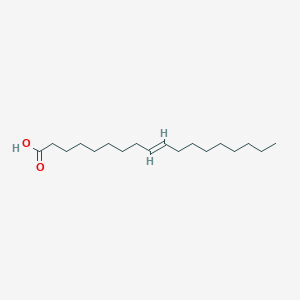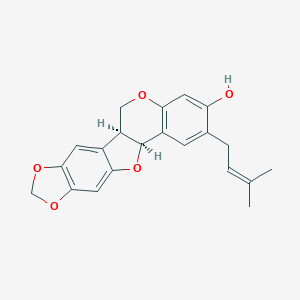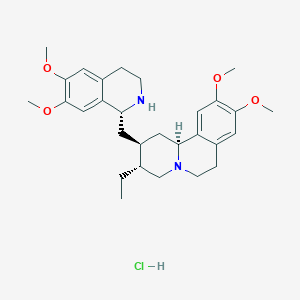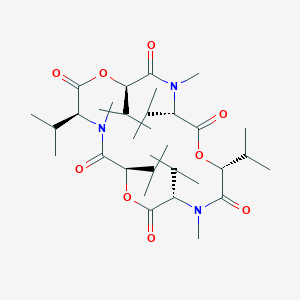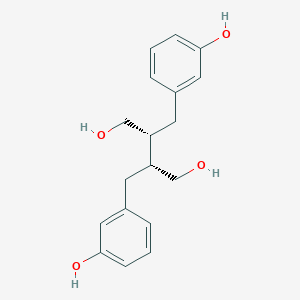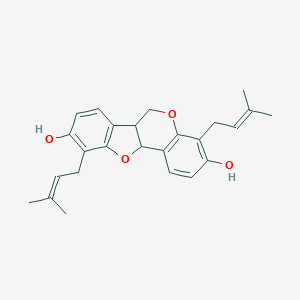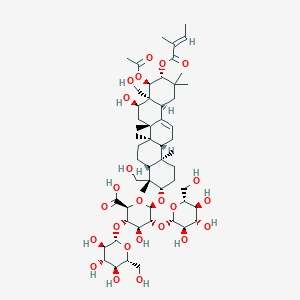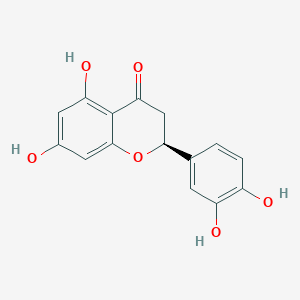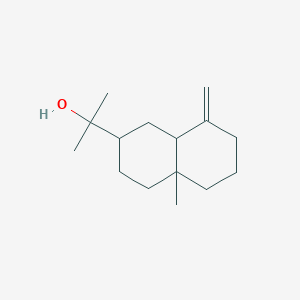
beta-Eudesmol
Übersicht
Beschreibung
Beta-Eudesmol is a carbobicyclic compound that is trans-decalin substituted at positions 2, 4a, and 8 by 2-hydroxypropan-2-yl, methyl and methylidene groups, respectively . It is a natural product found in Rhododendron dauricum, Humulus lupulus, and other organisms . It is primarily observed in the bark of magnolia trees and can also be extracted from other medicinal herbs such as Cryptomeria japonica, Atractylodes lancea, Pterocarpus santalinus, Ginkgo biloba, and Nardostachys jatamansi .
Synthesis Analysis
The synthesis of beta-Eudesmol involves the metabolism of β‐eudesmol via the NF-κB signaling pathway in normal human dermal fibroblasts . Another study isolated and functionally characterized a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith .Molecular Structure Analysis
The molecular formula of beta-Eudesmol is C15H26O . The IUPAC name is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol . The InChI is InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,15-/m1/s1 .Chemical Reactions Analysis
Beta-Eudesmol has been found to interact with cytochrome P450 (CYP) isoforms, which are responsible for its metabolism . It also interacts with a new sesquiterpene synthase from Zingiber zerumbet Smith .Physical And Chemical Properties Analysis
The molecular weight of beta-Eudesmol is 222.37 g/mol . The CAS number is 473-15-4 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Skin Care
- Scientific Field : Biomedical Dermatology
- Application Summary : Beta-Eudesmol has been found to have anti-inflammatory effects and potential applications in skin care .
- Methods of Application : The study involved pre-treating human dermal fibroblasts (HDFs) with beta-Eudesmol, then applying oxidative stresses with H2O2 to examine antioxidation, anti-inflammatory, and cell preservation effects .
- Results : The study found that beta-Eudesmol increased cell viability, reduced oxidative stress, and had anti-inflammatory effects by inhibiting the NF-κB pathway .
Appetite Stimulation
- Scientific Field : Nutrition and Neurology
- Application Summary : Beta-Eudesmol has been found to stimulate appetite via the TRPA1 and the autonomic nervous system .
- Methods of Application : The study involved oral administration of beta-Eudesmol to rats and subsequent measurement of food intake and gastric vagal nerve activity (GVNA) .
- Results : The study found that beta-Eudesmol significantly increased food intake, elevated plasma ghrelin levels, and increased GVNA .
Cytochrome P450 Modulation
- Scientific Field : Pharmacology
- Application Summary : Beta-Eudesmol has been found to modulate the expression of cytochrome P450, a family of enzymes involved in drug metabolism .
- Methods of Application : The study involved daily oral doses of beta-Eudesmol to mice and subsequent analysis of protein expression .
- Results : The study found that beta-Eudesmol modulated the expression of cytochrome P450 .
Cancer Treatment
- Scientific Field : Oncology
- Application Summary : Beta-Eudesmol has been found to induce apoptosis in cancer cells .
- Methods of Application : The study involved treating cancer cells with beta-Eudesmol and examining the subsequent effects on molecular signaling pathways .
- Results : The study found that beta-Eudesmol induced apoptosis in cancer cells via the JNK signaling pathway .
Stress Reduction
- Scientific Field : Psychology and Neurology
- Application Summary : Beta-Eudesmol has been found to reduce stress responses in humans .
- Methods of Application : The study involved administering beta-Eudesmol to participants before they took the Trier Social Stress Test (TSST), a widely used protocol for inducing stress .
- Results : The study found that beta-Eudesmol significantly reduced saliva 3-methoxy-4-hydroxyphenylglycol (MHPG), a marker of sympathetic nerve activity, after the TSST . This suggests that beta-Eudesmol could be a useful tool to prevent mental stress responses and related disorders .
Extracellular Matrix Regulation
- Scientific Field : Cell Biology
- Application Summary : Beta-Eudesmol has been found to regulate the expression of genes involved in the extracellular matrix (ECM), which plays a crucial role in tissue and organ morphology .
- Methods of Application : The study involved treating human dermal fibroblasts (HDFs) with beta-Eudesmol and examining the effects on gene expression .
- Results : The study found that beta-Eudesmol inhibited the transcriptional activity of NF-κB, a key regulator of inflammation and skin aging . This led to a decrease in the expression of matrix metalloproteinase (MMP), an enzyme that breaks down the ECM, and an increase in the expression of tissue inhibitors of metalloproteinase (TIMP)-1 and collagen type I alpha 1 (COL1A1), which are involved in ECM preservation .
Mental Stress Reduction
- Scientific Field : Psychology and Neurology
- Application Summary : Beta-Eudesmol has been found to reduce mental stress responses in healthy humans .
- Methods of Application : The study involved administering beta-Eudesmol to participants before they took the Trier Social Stress Test (TSST), a widely used protocol for inducing stress .
- Results : The study found that beta-Eudesmol significantly reduced saliva 3-methoxy-4-hydroxyphenylglycol (MHPG), a marker of sympathetic nerve activity, after the TSST . This suggests that beta-Eudesmol could be a useful tool to prevent mental stress responses and related disorders .
Antioxidant Effects
- Scientific Field : Biomedical Dermatology
- Application Summary : Beta-Eudesmol has been found to have antioxidant effects on human dermal fibroblasts (HDFs) .
- Methods of Application : The study involved treating HDFs with beta-Eudesmol and then applying oxidative stresses with H2O2 to examine antioxidation, anti-inflammatory, and cell preservation effects .
- Results : The study found that beta-Eudesmol increased cell viability, reduced oxidative stress, and had anti-inflammatory effects by inhibiting the NF-κB pathway .
Safety And Hazards
Beta-Eudesmol should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
Beta-Eudesmol has been found to stimulate appetite via TRPA1 and the autonomic nervous system, suggesting why TRPA1 activator containing foods and beverages are preferably consumed . It has potential anti-tumor and anti-angiogenic activities and is an inhibitor of tumor growth by inhibiting angiogenesis by suppressing CREB activation of the growth factor signaling pathway . It may be a promising lead compound for enhancing neural function .
Eigenschaften
IUPAC Name |
2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPIMTNSYWYZOC-VNHYZAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883391 | |
| Record name | 2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-EUDESMOL | |
CAS RN |
473-15-4 | |
| Record name | beta-Eudesmol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Eudesmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-EUDESMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R61524P48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



